molecular formula C9H5ClF6O B13579682 1-(3-Chloro-5-(trifluoromethyl)phenyl)-2,2,2-trifluoroethanol

1-(3-Chloro-5-(trifluoromethyl)phenyl)-2,2,2-trifluoroethanol

Cat. No.: B13579682
M. Wt: 278.58 g/mol
InChI Key: DTMQDZSNUHEFNE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-Chloro-5-(trifluoromethyl)phenyl)-2,2,2-trifluoroethanol is an organic compound characterized by the presence of a trifluoromethyl group and a chloro substituent on a phenyl ring, along with a trifluoroethanol moiety. This compound is notable for its unique chemical properties, which make it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Chloro-5-(trifluoromethyl)phenyl)-2,2,2-trifluoroethanol typically involves the following steps:

    Starting Materials: The synthesis begins with 3-chloro-5-(trifluoromethyl)benzaldehyde and trifluoroacetic acid.

    Reaction: The benzaldehyde undergoes a Grignard reaction with trifluoromethyl magnesium bromide to form the corresponding alcohol.

    Purification: The product is then purified using standard techniques such as recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to handle the exothermic nature of the Grignard reaction.

    Continuous Flow Systems: Employing continuous flow systems to enhance efficiency and safety.

    Automated Purification: Using automated systems for purification to ensure consistency and high yield.

Chemical Reactions Analysis

Types of Reactions

1-(3-Chloro-5-(trifluoromethyl)phenyl)-2,2,2-trifluoroethanol can undergo various chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to form the corresponding ketone.

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.

    Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be employed.

Major Products

    Oxidation: The major product is 1-(3-Chloro-5-(trifluoromethyl)phenyl)-2,2,2-trifluoroacetone.

    Reduction: The major products vary but can include 1-(3-Chloro-5-(trifluoromethyl)phenyl)-2,2,2-trifluoroethane.

    Substitution: Products depend on the nucleophile used, such as 1-(3-Methoxy-5-(trifluoromethyl)phenyl)-2,2,2-trifluoroethanol.

Scientific Research Applications

1-(3-Chloro-5-(trifluoromethyl)phenyl)-2,2,2-trifluoroethanol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential intermediate in the synthesis of drugs targeting various diseases.

    Industry: Utilized in the production of specialty chemicals and materials due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-(3-Chloro-5-(trifluoromethyl)phenyl)-2,2,2-trifluoroethanol involves its interaction with specific molecular targets:

    Molecular Targets: The compound may interact with enzymes or receptors, altering their activity.

    Pathways Involved: It can modulate biochemical pathways, leading to changes in cellular processes such as signal transduction or metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

  • 1-(3-Chloro-4-(trifluoromethyl)phenyl)-2,2,2-trifluoroethanol
  • 1-(3-Bromo-5-(trifluoromethyl)phenyl)-2,2,2-trifluoroethanol
  • 1-(3-Chloro-5-(difluoromethyl)phenyl)-2,2,2-trifluoroethanol

Uniqueness

1-(3-Chloro-5-(trifluoromethyl)phenyl)-2,2,2-trifluoroethanol is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it particularly valuable in applications requiring precise molecular interactions and stability under various conditions.

Properties

Molecular Formula

C9H5ClF6O

Molecular Weight

278.58 g/mol

IUPAC Name

1-[3-chloro-5-(trifluoromethyl)phenyl]-2,2,2-trifluoroethanol

InChI

InChI=1S/C9H5ClF6O/c10-6-2-4(7(17)9(14,15)16)1-5(3-6)8(11,12)13/h1-3,7,17H

InChI Key

DTMQDZSNUHEFNE-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C=C1C(F)(F)F)Cl)C(C(F)(F)F)O

Origin of Product

United States

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